molecular formula C10H12N2O B12630014 6-(Pyrrolidin-3-YL)nicotinaldehyde

6-(Pyrrolidin-3-YL)nicotinaldehyde

Cat. No.: B12630014
M. Wt: 176.21 g/mol
InChI Key: OZVVANBBZZFBID-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-3-YL)nicotinaldehyde is an organic compound with the molecular formula C10H12N2O It is a derivative of nicotinaldehyde, where the pyridine ring is substituted with a pyrrolidine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-3-YL)nicotinaldehyde typically involves the reaction of nicotinaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-3-YL)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Pyrrolidin-3-YL)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-3-YL)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine group enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Pyrrolidinyl)nicotinaldehyde
  • 6-(2,6-Dimethylmorpholino)nicotinaldehyde
  • 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde

Uniqueness

6-(Pyrrolidin-3-YL)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-pyrrolidin-3-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O/c13-7-8-1-2-10(12-5-8)9-3-4-11-6-9/h1-2,5,7,9,11H,3-4,6H2

InChI Key

OZVVANBBZZFBID-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(C=C2)C=O

Origin of Product

United States

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